An In-depth Technical Guide to N-cyclopentyl-2-hydroxyacetamide
An In-depth Technical Guide to N-cyclopentyl-2-hydroxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyclopentyl-2-hydroxyacetamide, a molecule of interest in medicinal chemistry and materials science. This document details its chemical identity, including molecular formula and weight. It further outlines a probable synthetic route, expected spectroscopic characteristics, and predicted physicochemical properties. Additionally, this guide discusses potential applications in drug development, supported by an analysis of its structural motifs, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers, synthesizing established chemical principles to inform experimental design and application development.
Chemical Identity and Molecular Structure
N-cyclopentyl-2-hydroxyacetamide is a secondary amide characterized by a cyclopentyl ring attached to the nitrogen atom and a primary alcohol functional group on the acetyl moiety.
Molecular Formula: C₇H₁₃NO₂[1][2]
Molecular Weight: 143.18 g/mol [2]
Structure:
Caption: Proposed synthesis workflow for N-cyclopentyl-2-hydroxyacetamide.
Step-by-Step Experimental Protocol (Proposed):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Acylation: Slowly add 2-acetoxyacetyl chloride (1.05 equivalents) to the cooled solution of cyclopentylamine. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize side reactions. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), can be added to scavenge the HCl byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cyclopentylamine) is consumed.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-cyclopentyl-2-acetoxyacetamide.
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Deprotection (Hydrolysis): Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol. Add an acid catalyst (e.g., a catalytic amount of HCl) or a base (e.g., sodium hydroxide solution) and stir at room temperature.
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Purification: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-cyclopentyl-2-hydroxyacetamide.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for N-cyclopentyl-2-hydroxyacetamide is not widely published. However, the expected spectral features can be predicted based on its molecular structure.
¹H NMR Spectroscopy:
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Cyclopentyl Protons: A multiplet in the range of 1.4-1.8 ppm. The proton on the carbon attached to the nitrogen will likely appear as a distinct multiplet at a downfield-shifted position (around 3.8-4.2 ppm) due to the deshielding effect of the nitrogen atom.
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Methylene Protons (-CH₂-OH): A singlet or a doublet (if coupled with the hydroxyl proton) is expected around 4.0-4.2 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.
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Amide Proton (-NH-): A broad singlet or triplet (if coupled to the adjacent cyclopentyl proton) in the range of 6-8 ppm.
¹³C NMR Spectroscopy:
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Cyclopentyl Carbons: Signals are expected in the aliphatic region, typically between 20-60 ppm. The carbon atom directly attached to the nitrogen will be deshielded and appear further downfield.
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Methylene Carbon (-CH₂-OH): A signal is expected around 60-65 ppm.
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Carbonyl Carbon (-C=O): The amide carbonyl carbon should appear in the range of 170-175 ppm.
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
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N-H Stretch: A moderate absorption band around 3300 cm⁻¹ for the secondary amide.
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclopentyl and methylene groups.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
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N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.
Mass Spectrometry:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 143.10) would be expected.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the amide bond, and fragmentation of the cyclopentyl ring. A prominent fragment would be expected at [M+H]⁺ with an m/z of 144.10192. [1]
Potential Applications in Drug Development
While there are no specific, documented applications of N-cyclopentyl-2-hydroxyacetamide in approved pharmaceuticals, its structural features suggest potential utility in drug discovery and development.
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Scaffold for Bioactive Molecules: The cyclopentyl group can serve as a lipophilic moiety to enhance membrane permeability and bioavailability of drug candidates. The secondary amide and primary alcohol offer sites for further functionalization to interact with biological targets.
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Neurological Disorders: The related compound, 2-amino-N-cyclopentylacetamide, is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders. This suggests that the core structure may be amenable to the development of CNS-active agents.
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Enzyme Inhibition: The hydroxyacetamide moiety is a known pharmacophore in various enzyme inhibitors. For instance, hydroxamic acids, which are structurally related, are potent inhibitors of metalloproteinases. The hydroxyl group of N-cyclopentyl-2-hydroxyacetamide could potentially engage in hydrogen bonding interactions within enzyme active sites.
Safety, Handling, and Storage
Specific safety data for N-cyclopentyl-2-hydroxyacetamide is not available. Therefore, it is prudent to handle this compound with the care afforded to novel chemical entities and to follow standard laboratory safety procedures.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
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Ingestion and Inhalation: Avoid ingestion and inhalation. If ingested, seek immediate medical attention. If inhaled, move to fresh air.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and incompatible materials.
Conclusion
N-cyclopentyl-2-hydroxyacetamide is a small molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and predicted analytical characteristics. While experimental data for this specific compound is limited in the public domain, the information presented herein, based on established chemical principles and data from analogous structures, offers a valuable starting point for researchers. Further experimental validation of the properties and potential applications discussed in this guide is warranted and encouraged.
References
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PubChem. N-cyclopentyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link]
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PubChemLite. N-cyclopentyl-2-hydroxyacetamide (C7H13NO2). [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. [Link]
- Google Patents.
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LookChem. Cas 6053-71-0,2-cyclopentyl-2-hydroxyacetic acid. [Link]
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PMC. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]
